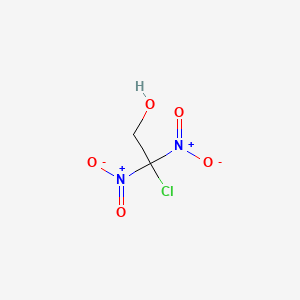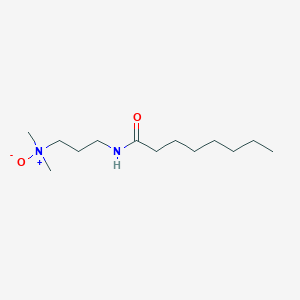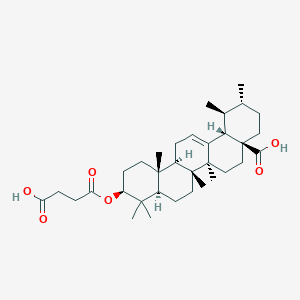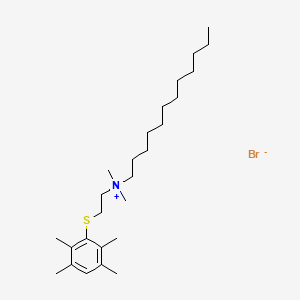
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, dimethylamine, and 2,3,5,6-tetramethylphenylthiol.
Reaction: The dodecylamine is first reacted with dimethylamine to form N,N-dimethyldodecylamine. This intermediate is then reacted with 2,3,5,6-tetramethylphenylthiol to form the final product.
Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as distillation or recrystallization to ensure high purity.
Quality Control: Rigorous quality control measures are in place to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halide-substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The hydrophilic ammonium group ensures solubility in aqueous environments, facilitating its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: An anionic surfactant used in detergents.
Uniqueness
1-Dodecanaminium, N,N-dimethyl-N-(2-((2,3,5,6-tetramethylphenyl)thio)ethyl)-, bromide is unique due to the presence of the tetramethylphenylthio group, which imparts specific chemical properties and enhances its effectiveness as a surfactant. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specialized applications in research and industry.
Propriétés
Numéro CAS |
73430-82-7 |
|---|---|
Formule moléculaire |
C26H48BrNS |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
dodecyl-dimethyl-[2-(2,3,5,6-tetramethylphenyl)sulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C26H48NS.BrH/c1-8-9-10-11-12-13-14-15-16-17-18-27(6,7)19-20-28-26-24(4)22(2)21-23(3)25(26)5;/h21H,8-20H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
KWSMIAFXPRKPFI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCSC1=C(C(=CC(=C1C)C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


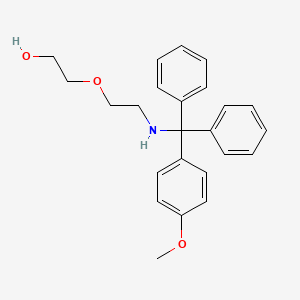


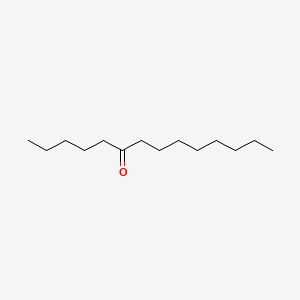

![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
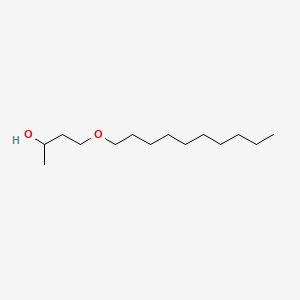
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
